A2B2-Ionophore
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Overview
Description
A2B2-Ionophore is a synthetic compound known for its ability to selectively bind and transport ions across lipid membranes. This property makes it a valuable tool in various scientific fields, including chemistry, biology, and medicine. Ionophores like this compound are often used in the development of ion-selective electrodes and sensors, which are crucial for detecting and measuring ion concentrations in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A2B2-Ionophore typically involves the incorporation of organic compounds into a polymer membrane, such as polyvinyl chloride, along with a plasticizer and an additive to provide the membrane with liquid-phase properties . The specific synthetic route and reaction conditions can vary, but the goal is to achieve a high-purity product with minimal impurities.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes rigorous purification steps to remove any contaminants that could affect the compound’s performance in ion-selective applications .
Chemical Reactions Analysis
Types of Reactions: A2B2-Ionophore undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its ion-selective capabilities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents that facilitate the desired chemical transformations. The reaction conditions, such as temperature and pH, are carefully controlled to achieve optimal results .
Major Products: The major products formed from these reactions are typically modified versions of this compound with enhanced ion-selective properties. These products are then used in the development of ion-selective electrodes and sensors .
Scientific Research Applications
A2B2-Ionophore has a wide range of scientific research applications:
Mechanism of Action
A2B2-Ionophore exerts its effects by selectively binding to specific ions and facilitating their transport across lipid membranes. This process involves the formation of a complex between the ionophore and the target ion, which is then transported across the membrane. The molecular targets and pathways involved in this process include ion channels and transporters that regulate ion flow in and out of cells .
Comparison with Similar Compounds
Valinomycin: Known for its high selectivity for potassium ions.
Gramicidin: Forms ion channels in membranes, allowing the passage of monovalent cations.
Nigericin: Selectively transports potassium ions in exchange for protons.
Uniqueness of A2B2-Ionophore: this compound is unique due to its specific ion-selective properties and its ability to be incorporated into various sensor technologies. Its high purity and stability make it a preferred choice for applications requiring precise ion detection and measurement .
Properties
IUPAC Name |
(4R,5R,15R,16R)-4,5,15,16-tetraphenyl-3,6,14,17-tetrazatricyclo[17.3.1.18,12]tetracosa-1(23),8(24),9,11,19,21-hexaene-2,7,13,18-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N4O4/c49-41-33-23-13-25-35(27-33)43(51)47-39(31-19-9-3-10-20-31)40(32-21-11-4-12-22-32)48-44(52)36-26-14-24-34(28-36)42(50)46-38(30-17-7-2-8-18-30)37(45-41)29-15-5-1-6-16-29/h1-28,37-40H,(H,45,49)(H,46,50)(H,47,51)(H,48,52)/t37-,38-,39-,40-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRHSIVCSPMQEQ-JUFVCXMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NC(=O)C3=CC(=CC=C3)C(=O)NC(C(NC(=O)C4=CC=CC(=C4)C(=O)N2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](NC(=O)C3=CC(=CC=C3)C(=O)N[C@@H]([C@H](NC(=O)C4=CC=CC(=C4)C(=O)N2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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